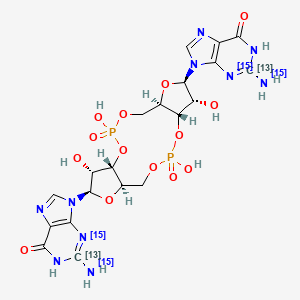![molecular formula C10H8Cl8 B13842010 (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[221]heptane is a highly chlorinated organic compound It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane typically involves multiple steps of chlorination and cyclization. The starting material is often a simpler bicyclic compound, which undergoes successive chlorination reactions under controlled conditions. The reaction conditions usually involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while reduction typically produces less chlorinated bicyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is used as a precursor for synthesizing other complex organic molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use as a pharmacophore in drug design. Its rigid structure and multiple reactive sites allow for the development of novel therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including advanced materials and polymers. Its high chlorine content makes it useful in applications requiring flame retardancy and chemical resistance.
Mécanisme D'action
The mechanism of action of (1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved often include nucleophilic attack on the chlorinated carbons, leading to the formation of new chemical bonds and the release of chloride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclopentadiene: Another highly chlorinated compound with a different ring structure.
Hexachlorobenzene: A chlorinated aromatic compound with similar reactivity but different structural properties.
Uniqueness
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of multiple chloromethyl groups. This combination imparts distinct chemical properties, such as increased rigidity and reactivity, which are not found in simpler chlorinated compounds.
Propriétés
Formule moléculaire |
C10H8Cl8 |
|---|---|
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2/t5-,6?,8-,9+/m1/s1 |
Clé InChI |
OEJNXTAZZBRGDN-CLNIBBBBSA-N |
SMILES isomérique |
C=C1[C@]2([C@@H](C([C@](C1(CCl)CCl)(C2(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



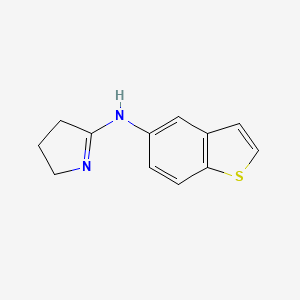
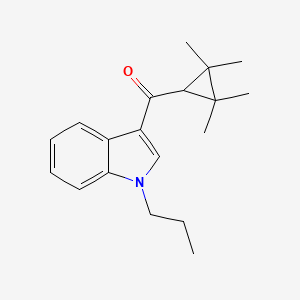

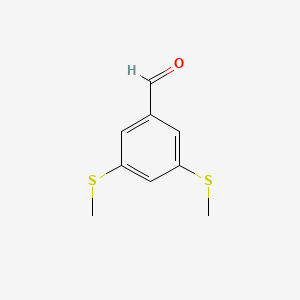

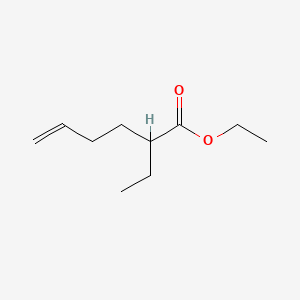
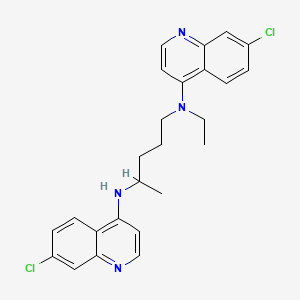
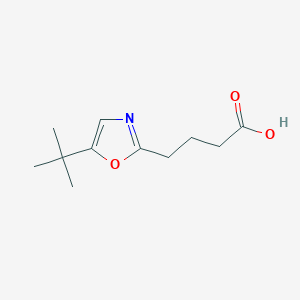
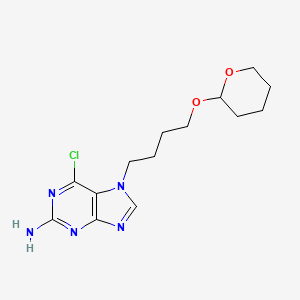

![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)

